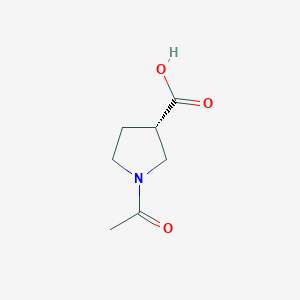

(3S)-1-Acetylpyrrolidine-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

(3S)-1-acetylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C7H11NO3/c1-5(9)8-3-2-6(4-8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1 |

InChI Key |

FEQQMBBBBFVNMN-LURJTMIESA-N |

Isomeric SMILES |

CC(=O)N1CC[C@@H](C1)C(=O)O |

Canonical SMILES |

CC(=O)N1CCC(C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3s 1 Acetylpyrrolidine 3 Carboxylic Acid and Its Stereoisomers

Enantioselective Synthetic Strategies for Pyrrolidine-3-carboxylic Acids

Achieving high enantiomeric purity is crucial for the application of pyrrolidine-3-carboxylic acid derivatives. Various strategies have been developed to control the stereochemistry during the formation of the pyrrolidine (B122466) ring.

Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules. unibo.itresearchgate.net The enantioselective Michael addition reaction, in particular, is a versatile carbon-carbon bond-forming reaction that can be used to create multiple stereogenic centers in a single step. researchgate.net

One prominent strategy involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. rsc.orgrsc.org This reaction provides a concise and atom-economical route to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgconsensus.app For instance, using this method, 5-methylpyrrolidine-3-carboxylic acid was synthesized in two steps with an enantiomeric excess (ee) of 97%. rsc.orgrsc.orgresearchgate.net The reaction is typically catalyzed by chiral pyrrolidine derivatives, which effectively control the stereochemical outcome. researchgate.net The resulting Michael adducts can then be cyclized and reduced to yield the desired pyrrolidine-3-carboxylic acid core. rsc.org

Various organocatalysts have been explored for Michael additions, including imidazolidinones and prolinamides, which can activate substrates through the formation of enamine intermediates. unibo.itacs.org The choice of catalyst, solvent, and reaction conditions is critical for achieving high yields and stereoselectivities. researchgate.netmdpi.com

| Catalyst Type | Reactants | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Chiral Pyrrolidine Derivative | 4-Alkyl-substituted 4-oxo-2-enoates and Nitroalkanes | 5-Alkyl-substituted pyrrolidine-3-carboxylic acid precursor | Up to 97% | rsc.orgrsc.org |

| Imidazolidinone | Aldehydes and Vinyl Ketones | Michael Adduct | Excellent | acs.org |

| (S)-2-(Morpholinomethyl)pyrrolidine | Aldehydes and Nitro Olefins | γ-Formyl Nitro Compounds | Approaching 80% | acs.org |

| Pyrrolidine–pyridinium based | Cyclohexanone and Nitroalkenes | Michael Adduct | Up to 100% | researchgate.net |

Enantioselective hydrogenation is one of the most efficient and atom-economic methods for producing chiral compounds. nih.gov This approach is particularly useful for the synthesis of pyrrolidine-3-carboxylic acids from their unsaturated precursors, such as 2,5-dihydro-1H-pyrrole-3-carboxylic acids.

A notable example is the preparation of (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids via catalytic homogeneous enantioselective hydrogenation. google.com This process utilizes a Ruthenium catalyst complexed with a chiral diphosphine ligand, such as (R)-2-Furyl-MeOBIPHEP. google.com The reaction proceeds under moderate conditions (20-60 °C, 40 bar H₂) and results in high yields and exceptional enantiomeric purity, often exceeding 99.9% ee, which eliminates the need for further purification. google.com

More recently, catalysts based on earth-abundant metals like cobalt have been developed for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. nih.gov A cobalt catalyst bearing an electron-donating chiral diphosphine ligand (e.g., (S,S)-Ph-BPE) has shown high activity and excellent enantioselectivity (up to >99% ee) for a broad range of substrates, including N-heterocyclic acids like N-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid, which was hydrogenated with 93% ee. nih.gov

| Substrate | Catalyst System | Product | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| 1-Benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid | [Ru(OAc)₂( (R)-2-Furyl-MeOBIPHEP)] | (3S,4S)-1-Benzyl-4-(3,4-dichloro-phenyl)-pyrrolidine-3-carboxylic acid | >99.9% | google.com |

| N-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid | CoCl₂ / (S,S)-Ph-BPE / Zn | N-Boc-piperidine-3-carboxylic acid | 93% | nih.gov |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org

Oxazolidinones, popularized by David A. Evans, are widely used chiral auxiliaries. wikipedia.org In the context of pyrrolidine synthesis, chiral α,β-unsaturated N-acyloxazolidinones can undergo 1,3-dipolar cycloaddition with azomethine ylides to yield chiral trans-3,4-disubstituted pyrrolidines with excellent diastereoselectivity. researchgate.net The bulky substituents on the oxazolidinone ring sterically direct the approach of the reacting species, thereby controlling the stereochemistry of the newly formed chiral centers. wikipedia.org

In addition to auxiliaries, chiral catalysts play a pivotal role. Pyrrolidine derivatives themselves, such as (R)-pyrrolidine-3-carboxylic acid and (3R,5R)-5-methyl-pyrrolidine-3-carboxylic acid, can act as efficient organocatalysts. acs.org The carboxylic acid group at the 3-position (the β-position relative to the nitrogen) is crucial for directing stereoselectivity, particularly in reactions like the anti-selective Mannich-type reaction, where it can achieve anti/syn ratios up to >99:1 and enantioselectivities up to >99% ee. acs.org Proline and its derivatives are considered privileged organocatalysts due to the defined structure of the five-membered ring and the ability of the carboxylic acid group to coordinate reactants via hydrogen bonding. unibo.itmdpi.com

| Method | Example | Application | Stereochemical Control | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | N-acyloxazolidinones | 1,3-Dipolar Cycloaddition | Excellent diastereoselectivity for trans-pyrrolidines | researchgate.net |

| Chiral Auxiliary | (R,R)- and (S,S)-pseudoephedrine | Alkylation of amides | Product is syn to the methyl and anti to the hydroxyl group | wikipedia.org |

| Chiral Organocatalyst | (R)-Pyrrolidine-3-carboxylic acid | anti-Mannich Reaction | High diastereo- and enantioselectivity (up to >99% ee) | acs.org |

Stereospecific transformations are reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. A powerful method for synthesizing pyrrolidines in a stereospecific manner is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. researchgate.net The concerted nature of this reaction ensures that the stereochemical information from the alkene is transferred to the newly formed pyrrolidine ring.

Another important strategy involves using molecules from the "chiral pool," which are readily available, enantiomerically pure natural products. Proline and 4-hydroxyproline (B1632879) are common starting materials for the synthesis of more complex pyrrolidine derivatives. mdpi.comnih.gov By starting with an optically pure precursor like (S)-proline, a series of stereospecific functional group manipulations can be performed to build the desired target molecule without losing stereochemical integrity. For example, the Arndt–Eistert reaction can be used to homologate the carboxylic acid of a proline derivative, extending the carbon chain while preserving the original stereocenter. mdpi.com Modern methods, such as C(sp³)–H activation strategies, have also been developed to functionalize the pyrrolidine ring in a fully enantioselective manner, starting from chiral precursors. nih.gov

Classical and Modern Approaches to Carboxylic Acid Formation within Pyrrolidine Systems

Beyond establishing the stereochemistry, the introduction of the carboxylic acid group at the 3-position of the pyrrolidine ring is a key synthetic challenge that can be addressed by various methods.

The malonic ester synthesis is a classical method for preparing substituted acetic acids. uobabylon.edu.iqlibretexts.org The core principle involves the alkylation of a malonic ester, followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating to yield a carboxylic acid. organic-chemistry.orgmasterorganicchemistry.com

This strategy can be adapted to construct cyclic systems, including the pyrrolidine-3-carboxylic acid core. An intramolecular version, known as the Perkin alicyclic synthesis, involves the reaction of a malonic ester with a dihalide. wikipedia.org An analogous approach to a pyrrolidine-3-carboxylate would involve a bifunctional substrate that can form the heterocyclic ring.

The general steps for such a synthesis would be:

Deprotonation : A base, such as sodium ethoxide, is used to deprotonate diethyl malonate, forming a nucleophilic enolate. libretexts.org

Alkylation : The enolate is reacted with a substrate containing both a leaving group and a protected nitrogen precursor, for example, N-(2-bromoethyl)phthalimide. This forms an intermediate where the malonate is attached to the ethylamine (B1201723) fragment.

Cyclization : After a second deprotonation of the malonate, an intramolecular Sₙ2 reaction would form the five-membered pyrrolidine ring. Alternatively, one could start with a protected aminomalonate and perform two sequential alkylations with a 1,2-dihaloethane, followed by cyclization.

Hydrolysis and Decarboxylation : The ester groups and the nitrogen protecting group are hydrolyzed, typically under acidic conditions. Upon heating, the resulting malonic acid derivative readily loses a molecule of CO₂, yielding the pyrrolidine-3-carboxylic acid. masterorganicchemistry.comwikipedia.org

This approach provides a versatile route to the pyrrolidine-3-carboxylic acid scaffold from simple starting materials.

Carboxylation Reactions Utilizing Organometallic Intermediates

The direct carboxylation of an organometallic intermediate is a powerful method for the formation of carboxylic acids. In the context of synthesizing pyrrolidine-3-carboxylic acid, this would conceptually involve the generation of an organometallic species at the C-3 position of a suitable N-protected pyrrolidine, followed by quenching with carbon dioxide.

Organolithium and Grignard reagents are common organometallic intermediates used for such transformations. The general mechanism involves the reaction of the organometallic reagent (R-M) with CO2 to form a carboxylate salt, which is then protonated during acidic workup to yield the carboxylic acid.

Table 1: General Scheme for Carboxylation of an Organometallic Reagent

| Step | Reactants | Product | Description |

| 1 | N-Protected-3-halopyrrolidine + Metal (e.g., Li, Mg) | N-Protected-pyrrolidin-3-yl-metallic intermediate | Formation of the organometallic reagent. |

| 2 | N-Protected-pyrrolidin-3-yl-metallic intermediate + CO2 | N-Protected-pyrrolidine-3-carboxylate salt | Nucleophilic attack of the organometallic on carbon dioxide. |

| 3 | N-Protected-pyrrolidine-3-carboxylate salt + H3O+ | N-Protected-pyrrolidine-3-carboxylic acid | Protonation to yield the final carboxylic acid. |

While this method is synthetically valuable, its application to the direct synthesis of pyrrolidine-3-carboxylic acids is less commonly reported in the literature compared to other methods. Challenges can include the stability of the organometallic intermediate and potential side reactions. The reaction of organometallic reagents with carboxylic acid derivatives like esters or acid chlorides typically leads to the formation of tertiary alcohols after the addition of two equivalents of the organometallic reagent. libretexts.org However, the use of organolithium reagents on carboxylic acids themselves can lead to the formation of ketones after an acidic workup. organicchemistrytutor.com

Hydrolysis of Nitrile Precursors to Pyrrolidine Carboxylic Acids

A more established route to pyrrolidine-3-carboxylic acids involves the hydrolysis of a corresponding nitrile precursor, namely 1-acetylpyrrolidine-3-carbonitrile. The hydrolysis of nitriles to carboxylic acids is a robust and widely used transformation in organic synthesis. researchgate.net This process can be catalyzed by either acid or base.

Under acidic conditions, the nitrile is typically heated with a strong mineral acid such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. researchgate.net

Acid-Catalyzed Hydrolysis Mechanism:

Protonation of the nitrile nitrogen, rendering the carbon more electrophilic.

Nucleophilic attack by water on the carbon atom.

Tautomerization of the resulting imidic acid to an amide.

Protonation of the amide carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Elimination of ammonia (B1221849), which is protonated to form an ammonium ion.

Under basic conditions, the nitrile is heated with a strong base like sodium hydroxide. The reaction yields a carboxylate salt and ammonia gas. An acidic workup is then required to protonate the carboxylate and obtain the free carboxylic acid.

Table 2: Conditions for Nitrile Hydrolysis

| Condition | Reagents | Intermediate | Final Product (after workup) |

| Acidic | H2O, H+ (e.g., HCl, H2SO4), Heat | Amide | Carboxylic Acid |

| Basic | H2O, OH- (e.g., NaOH), Heat | Carboxylate Salt | Carboxylic Acid |

This method is advantageous due to the relative accessibility of nitrile precursors and the high yields often achieved in the hydrolysis step. The synthesis of enantiomerically enriched carboxylic acids from nitriles can be achieved through microbial hydrolysis, which utilizes enzymes like nitrilase or a combination of nitrile hydratase and amidase. researchgate.net

Acylation Techniques for N-Acetyl Moiety Introduction

The introduction of the N-acetyl group is a critical step in the synthesis of (3S)-1-Acetylpyrrolidine-3-carboxylic acid. This transformation is typically performed on a pyrrolidine-3-carboxylic acid precursor. Standard acylation methods can be employed.

A common and straightforward method involves the use of acetyl chloride or acetic anhydride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid or acetic acid byproduct, respectively.

Table 3: Common N-Acetylation Reagents and Conditions

| Acetylating Agent | Byproduct | Base | Typical Solvent |

| Acetyl Chloride | HCl | Triethylamine, Pyridine | Dichloromethane, Chloroform |

| Acetic Anhydride | Acetic Acid | Triethylamine, Pyridine | Dichloromethane, Acetonitrile |

More advanced and milder methods have also been developed. For instance, palladium-catalyzed N-acylation of tertiary amines by carboxylic acids has been reported as a method for amide synthesis. organic-chemistry.org This reaction proceeds via the cleavage of a C-N bond and can utilize both aromatic and aliphatic carboxylic acids as acylating agents. organic-chemistry.org The mechanism often involves the in situ activation of the carboxylic acid to form an anhydride, which then undergoes oxidative addition to a palladium(0) complex.

Derivatization and Functionalization Strategies of the Pyrrolidine Core and Carboxylic Acid Group

The pyrrolidine ring and the carboxylic acid functionality of this compound offer multiple sites for further chemical modification. These derivatizations are crucial for creating analogues with altered physical, chemical, and biological properties.

Chemical Modification of Preformed Pyrrolidine Rings

The pyrrolidine ring, while generally stable, can be functionalized at various positions. The synthesis of pyrrolidine derivatives often starts from chiral precursors like proline or 4-hydroxyproline. nih.gov Functionalization can be achieved through various organic reactions. For instance, the carbon atoms of the pyrrolidine ring can be subjected to reactions such as halogenation, oxidation, or the introduction of various substituents through C-H activation strategies. The specific conformation of the pyrrolidine ring, which can exist in "exo" and "endo" envelope forms, can influence the stereochemical outcome of these modifications.

Transformations of the Carboxyl Functionality (e.g., esterification, amide formation)

The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations, most notably esterification and amide bond formation.

Esterification: The conversion of the carboxylic acid to an ester is commonly achieved through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.commasterorganicchemistry.com

Table 4: Fischer Esterification of this compound

| Reactant | Conditions | Product |

| This compound + Methanol | H2SO4 (cat.), Heat | Methyl (3S)-1-acetylpyrrolidine-3-carboxylate |

| This compound + Ethanol | TsOH (cat.), Heat | Ethyl (3S)-1-acetylpyrrolidine-3-carboxylate |

Amide Formation: The formation of an amide bond from the carboxylic acid requires coupling with an amine. Direct reaction of a carboxylic acid and an amine is generally unfavorable and requires high temperatures to dehydrate the intermediate ammonium carboxylate salt. libretexts.org More commonly, the carboxylic acid is first activated using a coupling reagent. A vast array of coupling reagents is available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium-based reagents. youtube.comorganic-chemistry.org These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine nucleophile to form the amide bond.

Advanced Purification and Enantiomeric Enrichment Techniques

Obtaining enantiomerically pure this compound is crucial for many applications. When the synthesis results in a racemic or enantioenriched mixture of stereoisomers, advanced purification and enrichment techniques are necessary.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers. mdpi.com The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation. Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic chiral polymers. Chiral LC coupled with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the analysis and purification of chiral compounds. nih.gov

Kinetic Resolution: Kinetic resolution is a process that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. whiterose.ac.ukresearchgate.net This results in the preferential conversion of one enantiomer into a new product, leaving the unreacted starting material enriched in the other enantiomer. For carboxylic acids, enzymatic resolutions using lipases are common. Alternatively, chemical methods involving chiral catalysts can be employed. researchgate.net The success of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers. whiterose.ac.uk

Diastereomeric Crystallization: Another classical method for resolving enantiomers is through the formation of diastereomeric salts. This involves reacting the racemic carboxylic acid with a chiral base to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which can be exploited to separate them by fractional crystallization. After separation, the desired enantiomer of the carboxylic acid can be recovered by treatment with an achiral acid.

Applications of 3s 1 Acetylpyrrolidine 3 Carboxylic Acid As a Chiral Building Block and Synthetic Intermediate

Construction of Chiral Heterocyclic Systems

The inherent chirality of (3S)-1-Acetylpyrrolidine-3-carboxylic acid makes it an excellent starting material for the synthesis of other enantiomerically pure heterocyclic compounds. The pyrrolidine (B122466) scaffold serves as a foundational element upon which additional rings and functional groups can be built with stereochemical control.

While specific documented examples detailing the use of this compound in stereoselective radical cyclizations are not prevalent in readily accessible literature, its structural motifs are well-suited for such applications. Chiral auxiliaries are frequently employed to control the stereochemical outcome of radical reactions, which can otherwise be difficult to direct. nih.gov In this context, the pyrrolidine ring of a molecule like this compound can act as a chiral template.

The general strategy involves attaching the chiral pyrrolidine unit to a substrate that will undergo a radical cyclization. The steric and electronic properties of the chiral auxiliary guide the approach of the radical, favoring the formation of one diastereomer over the other. nih.gov After the key cyclization step, the chiral auxiliary can be cleaved, yielding an enantiomerically enriched product. The N-acetyl group and the carboxylic acid on the target compound provide the necessary points of attachment for tethering the reacting substrate, positioning it in a conformationally restricted manner that enhances stereochemical induction during the formation of the new cyclic system.

The pyrrolidine ring is a common structural motif in a vast number of natural products and pharmaceutical agents. mdpi.com this compound serves as a practical synthon for introducing this chiral fragment into larger molecules. The synthesis of complex drugs often involves the convergent assembly of several smaller, chiral fragments. The defined stereocenter of the pyrrolidine ring is crucial for the target molecule's interaction with biological systems, such as enzymes or receptors. nih.gov

The carboxylic acid function at the C3 position allows for standard amide bond formation or other coupling reactions, while the N-acetyl group provides stability and specific steric properties. This dual functionality allows synthetic chemists to strategically integrate the chiral pyrrolidine unit into a larger molecular framework, building complex structures step-by-step. This approach is fundamental in the synthesis of various therapeutic agents, where the precise three-dimensional arrangement of atoms is paramount for efficacy. researchgate.net

Precursor in the Synthesis of Biologically Active Compounds and Lead Structures

The substituted pyrrolidine-3-carboxylic acid scaffold is a key pharmacophore in several classes of biologically active compounds. This framework is particularly prominent in the development of receptor antagonists for neurological and cardiovascular diseases.

Research has shown that derivatives of pyrrolidine-3-carboxylic acid are potent antagonists for neurokinin (NK) and endothelin (ET) receptors. nih.govnih.gov These receptors are involved in signaling pathways related to inflammation, pain transmission, and blood pressure regulation. Antagonists of these receptors are valuable as therapeutic agents. For example, compounds based on a 2,4-disubstituted pyrrolidine-3-carboxylic acid core have been developed as highly selective endothelin-A (ETA) receptor antagonists. nih.gov Similarly, the rational design of novel pyrrolidine derivatives has led to the discovery of orally active neurokinin-3 (NK3) receptor antagonists with potential applications as antipsychotics. researchgate.net

In the synthesis of these antagonists, a chiral precursor like this compound provides the essential stereochemical foundation. The subsequent modification of the core structure, including the addition of various aryl and alkyl groups, allows for the fine-tuning of potency and selectivity for the target receptor.

| Compound Class | Target Receptor | Therapeutic Potential | Reference |

|---|---|---|---|

| 2,4-Diaryl substituted pyrrolidine-3-carboxylic acids | Endothelin-A (ETA) | Cardiovascular diseases | nih.gov |

| Novel pyrrolidine derivatives | Neurokinin-3 (NK3) | Antipsychotics | researchgate.net |

| Conformationally constrained aromatic amino acid derivatives | Neurokinin-1 (NK1) | Antiemetics, Pain, Inflammation | nih.gov |

Contribution to Diastereoselective and Enantioselective Methodologies in Organic Chemistry

Beyond its role as a structural component, the chiral pyrrolidine framework derived from amino acids like proline is a cornerstone of modern asymmetric catalysis. unibo.it Derivatives of (3S)-pyrrolidine-3-carboxylic acid can be employed as chiral auxiliaries or modified to function as organocatalysts, contributing significantly to the development of stereoselective synthetic methods.

As a chiral auxiliary, the pyrrolidine unit can be temporarily attached to a prochiral substrate. Its rigid, stereodefined structure then directs the outcome of a subsequent chemical transformation, leading to the preferential formation of one diastereomer. Afterward, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy has been successfully used in various transformations, including nucleophilic additions and cycloadditions. scilit.com

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscape Mapping of (3S)-1-Acetylpyrrolidine-3-carboxylic Acid and its Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The pyrrolidine (B122466) ring of this compound is not planar and can adopt various conformations, a phenomenon known as "pseudorotation". nih.gov The two most stable conformations are typically the "endo" and "exo" puckers, which describe the positioning of the ring atoms relative to the plane of the ring. nih.gov The substitution on the proline ring, such as the N-acetyl group and the C3-carboxylic acid group, significantly influences the equilibrium between these states. nih.gov

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformations and the energy barriers between them. The presence of the N-acetyl group introduces an additional conformational equilibrium: the cis/trans isomerization of the amide bond. frontiersin.org While the trans conformation is generally favored, the cis conformation can be significantly populated, and this equilibrium is crucial for the molecule's interaction with specific biological targets. frontiersin.orgunizar.es Computational methods, such as molecular mechanics and quantum mechanics, are employed to calculate the energies of these different conformers and map the energy landscape. This mapping provides a probabilistic view of the molecule's preferred shapes in different environments.

| Parameter | Description | Influence on this compound |

| Ring Pucker | The non-planar conformation of the pyrrolidine ring, typically described as endo or exo. | The C3-carboxylic acid and N-acetyl groups create steric and electronic effects that influence the preference for either an endo or exo pucker, which in turn affects the overall molecular shape. nih.gov |

| Amide Bond Isomerization | The rotation around the C-N bond of the N-acetyl group, leading to cis and trans isomers. | This equilibrium is a key determinant of the orientation of the acetyl group and can dramatically alter the molecule's binding mode to a protein. frontiersin.org |

| Torsional Angles (φ, ψ, ω) | Dihedral angles that define the backbone conformation of the molecule. | The cyclic nature of the pyrrolidine ring restricts the φ angle, while the cis/trans amide bond conformation defines the ω angle. nih.gov |

| Energy Landscape | A map of the potential energy of the molecule as a function of its conformational coordinates. | Computational mapping reveals the relative stabilities of different conformers and the energetic barriers for interconversion, providing insight into the molecule's dynamic behavior. |

Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Prediction and Validation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. semanticscholar.org For this compound, docking simulations can identify potential binding pockets in a target protein and predict the binding mode, affinity, and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov This process is crucial for hypothesis-driven drug design, suggesting how the molecule might exert a biological effect. For instance, docking studies on pyrrolidine derivatives have been used to understand their interactions with enzymes like acetylcholinesterase and protein-protein interaction targets like Mcl-1. nih.govresearchgate.net

Following docking, Molecular Dynamics (MD) simulations are often performed to validate the predicted binding pose and assess the stability of the ligand-protein complex over time. nih.govmdpi.com MD simulations model the atomic motions of the system, providing a dynamic view of the binding event. mdpi.com By simulating the complex for nanoseconds or longer, researchers can observe the flexibility of both the ligand and the protein, the persistence of key interactions, and calculate the binding free energy, which is a more rigorous estimate of binding affinity than docking scores alone. nih.govtandfonline.com

| Technique | Purpose | Key Information Obtained for this compound |

| Molecular Docking | Predicts the binding orientation and affinity of the ligand in a protein's active site. | Identification of key interacting residues (e.g., via hydrogen bonds with the carboxylic acid or acetyl carbonyl) and a score estimating binding affinity. japsonline.comajol.info |

| Molecular Dynamics (MD) | Simulates the time-dependent behavior of the ligand-protein complex. | Assessment of the stability of the binding pose, conformational changes upon binding, and calculation of binding free energy. nih.govresearchgate.net |

| Binding Free Energy Calculation (e.g., MM-PBSA) | Estimates the free energy change upon ligand binding from MD trajectories. | A more accurate prediction of binding affinity, accounting for solvent effects and entropic contributions. tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.org For a series of derivatives of this compound, a QSAR model can be developed to predict the activity of new, unsynthesized analogs. This predictive capability is highly valuable for prioritizing which compounds to synthesize and test, thereby saving time and resources. nih.gov

The process involves generating numerical descriptors for each molecule that quantify its physicochemical properties (e.g., lipophilicity, electronic properties) and structural features. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), these descriptors represent the steric and electrostatic fields surrounding the molecules. tandfonline.comscispace.com A statistical model is then built to relate these descriptors to the observed biological activity. The resulting model can be visualized as contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. bohrium.com

| Step | Description | Relevance to this compound Derivatives |

| Data Set Selection | A series of structurally related compounds with experimentally measured biological activities is compiled. | A library of derivatives with variations at the acetyl, carboxyl, or ring positions would be required. |

| Descriptor Calculation | Molecular descriptors (1D, 2D, or 3D) are calculated for each compound. | Descriptors would quantify properties like molecular weight, logP, and 3D fields (steric, electrostatic, hydrophobic). tandfonline.comnih.gov |

| Model Building | A mathematical model is created using statistical methods (e.g., partial least squares) to correlate descriptors with activity. | The model would provide an equation: Activity = f(descriptors). wikipedia.org |

| Model Validation | The model's predictive power is rigorously tested using internal and external validation techniques. | Statistical parameters like Q² (cross-validated R²) and R²_pred (external validation) are calculated to ensure robustness. nih.govnih.gov |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions at the molecular level. For reactions involving pyrrolidines, such as the cleavage of the C-N bond, theoretical calculations can elucidate the step-by-step pathway, identify reactive intermediates, and characterize the high-energy transition states that govern the reaction rate. nih.gov This knowledge is fundamental for understanding reaction outcomes and for designing more efficient synthetic routes.

Using methods like Density Functional Theory (DFT), researchers can map the potential energy surface of a reaction. This involves calculating the energy of the system as the reactants are converted into products. The highest point on this pathway corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. Recent studies have leveraged a combination of Lewis acid and photoredox catalysis to achieve the challenging cleavage of the C-N bond in unstrained pyrrolidines. chemrxiv.orgchemrxiv.orgacs.org Computational studies can model how the catalyst interacts with the substrate, facilitates single-electron transfer, and stabilizes the transition state, providing insights that are often difficult to obtain through experiments alone. nih.govresearchgate.net

| Computational Task | Objective | Insights Gained for Pyrrolidine Reactions |

| Reaction Pathway Mapping | To identify the sequence of elementary steps from reactants to products. | Determines whether the reaction is concerted or stepwise and identifies any intermediates. |

| Transition State (TS) Search | To locate the highest energy point along the reaction coordinate. | The structure of the TS reveals the geometry of the molecule at the point of bond breaking/formation. Its energy determines the reaction rate. |

| Activation Energy (Ea) Calculation | To determine the energy barrier that must be overcome for the reaction to occur. | Quantifies the kinetic feasibility of a proposed mechanism. |

| Catalyst-Substrate Interaction | To model how a catalyst influences the reaction pathway. | Elucidates the role of the catalyst in lowering the activation energy, for example, by activating the N-acyl group in a pyrrolidine. chemrxiv.orgchemrxiv.org |

Integration into Peptidomimetics and Biomimetic Systems

Design and Synthesis of Conformationally Constrained Amino Acid Surrogates

The design of conformationally constrained amino acid surrogates is a powerful approach in drug design to refine the interaction of a ligand with its receptor, potentially leading to ligands with greater therapeutic benefits. nih.gov By introducing structural constraints, the conformational freedom of a peptide can be substantially reduced, which can help in determining the three-dimensional pharmacophore and provide new insights into receptor systems. ingentaconnect.com Pyrrolidine-based structures, such as (3S)-1-Acetylpyrrolidine-3-carboxylic acid, serve as valuable building blocks in the synthesis of these surrogates.

The synthesis of such surrogates often involves multi-step chemical processes. For instance, a general approach to polyhydroxylated pyrrolidine (B122466) peptidomimetics involves the one-pot reduction of sugar-derived lactams followed by a Joullié-Ugi reaction. acs.org Another strategy involves the Buchwald-Hartwig amination to restructure heterocyclic halides into highly functionalized amino acid surrogates, which can then be used to design conformationally constrained oligomers. buffalostate.edu These synthetic routes allow for the creation of a diverse range of pyrrolidine-based building blocks suitable for incorporation into peptidomimetic scaffolds.

Table 1: Synthetic Strategies for Conformationally Constrained Amino Acid Surrogates

| Strategy | Key Reactions | Starting Materials | Resulting Surrogate |

| Joullié-Ugi Reaction | Lactam reduction, multicomponent Ugi reaction | Sugar-derived lactams | Polyhydroxylated pyrrolidine peptidomimetics |

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation | Heterocyclic halides, amines | Functionalized amino acid surrogates |

| Michael Addition | Asymmetric Michael addition | Aldehydes, nitroalkenes | γ-amino acids with cyclic constraints |

| Iodolactonization | Intramolecular cyclization | Unsaturated amino acid precursors | Hydroxy indolizidin-2-one amino acids |

Impact of Pyrrolidine Carboxylic Acid Moieties on Peptide Secondary Structure and Stability

The incorporation of pyrrolidine carboxylic acid moieties, including the acetylated form, can have a profound impact on the secondary structure and stability of peptides. The rigid five-membered ring of the pyrrolidine system restricts the torsional angles (phi, ψ) of the peptide backbone, thereby inducing specific secondary structures like β-turns and helices. nih.gov This conformational rigidity can lead to peptides with enhanced stability against proteolysis because the constrained structure is less recognizable by proteases.

Studies on oligomers of 2,2-disubstituted pyrrolidine-4-carboxylic acid have shown that they can adopt discrete conformational preferences even in the absence of internal hydrogen bonds, which are typically crucial for stabilizing secondary structures in natural peptides. acs.org The substitution pattern on the pyrrolidine ring, including the N-acetylation, can further influence the preferred conformation. For example, hydroxylation of the pyrrolidine ring in proline-containing dipeptides has been shown to affect the cis-trans isomerization of the amide bond, which is a key factor in determining peptide conformation. acs.org

Strategies for Incorporating this compound into Peptidomimetic Scaffolds for Structural and Functional Mimicry

Several strategies have been developed to incorporate this compound and similar pyrrolidine derivatives into peptidomimetic scaffolds to mimic the structure and function of bioactive peptides. These strategies often utilize solid-phase peptide synthesis (SPPS) for the iterative construction of the peptidomimetic chain.

One common approach is to use the pyrrolidine derivative as a dipeptide surrogate, replacing a two-amino-acid segment of a natural peptide. nih.gov This can be particularly effective in mimicking β-turns, which are common recognition motifs in peptide-protein interactions. nih.gov The synthesis of such scaffolds can be achieved through various chemical ligation and coupling methods, both in solution and on solid supports. nih.gov

Another strategy involves the use of pyrrolinone-based scaffolds, which are rigid structures that can mimic β-strands and β-sheets. nih.govnih.gov The iterative construction of polypyrrolinones allows for the presentation of peptide-like side chains in a spatially defined manner, leading to potent and bioavailable enzyme inhibitors and receptor ligands. nih.govnih.gov

Furthermore, the development of diverse libraries of peptidomimetics based on heterocyclic scaffolds, including pyrrolidine, has been facilitated by solid-phase synthesis techniques. nih.govresearchgate.net These methods allow for the rapid generation of a multitude of compounds with varied substituents, which can then be screened for biological activity.

Future Research Directions and Emerging Applications

Advancements in Asymmetric Synthetic Methodologies for Pyrrolidine (B122466) Systems

The synthesis of polysubstituted, stereochemically defined pyrrolidines is a central theme in modern organic chemistry. fao.org Future advancements in this area will directly impact the accessibility and diversity of derivatives based on the (3S)-1-Acetylpyrrolidine-3-carboxylic acid scaffold. Organocatalysis has emerged as a powerful and environmentally friendly approach for producing optically active molecules under mild conditions. researchgate.net The development of novel pyrrolidine-based organocatalysts, inspired by natural amino acids like proline, continues to be a major research focus. nih.govmdpi.comresearchgate.netnih.gov

Key strategies that are expected to see further development include:

Asymmetric [3+2] Cycloadditions: This method is a cornerstone for constructing the five-membered pyrrolidine ring. fao.orgresearchgate.net Future work will likely focus on developing new catalysts, including copper-catalyzed and organocatalytic systems, to control regio- and stereoselectivity with even greater precision, allowing for the synthesis of complex, polysubstituted pyrrolidines. nih.govresearchgate.net

Catalytic C-H Activation/Amination: The direct functionalization of C-H bonds represents a highly efficient synthetic strategy. acs.orgnih.gov Rhodium-catalyzed asymmetric nitrene C-H insertion is a promising technique for creating the pyrrolidine ring from simple hydrocarbons, offering novel pathways to complex analogs. acs.orgnih.gov

Tandem and Cascade Reactions: Multi-step or one-pot reactions that build chiral linear precursors followed by cyclization offer an efficient route to pyrrolidine scaffolds. fao.orgresearchgate.net Gold-catalyzed tandem reactions, for instance, have been developed for the expedient synthesis of pyrrolidine derivatives bearing complex stereocenters. acs.org

'Clip-Cycle' Synthesis: This modular approach involves activating a substrate through an alkene metathesis reaction ('clipping') followed by an enantioselective intramolecular cyclization ('cycling'). whiterose.ac.uk This strategy has been successfully used for the asymmetric synthesis of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines, which are highly desirable scaffolds in drug discovery. whiterose.ac.uk

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Asymmetric [3+2] Cycloadditions | A classical and powerful method for constructing five-membered heterocycles from a 1,3-dipole and a dipolarophile. | High control over regio- and stereoselectivity. | nih.govfao.orgresearchgate.net |

| Catalytic C-H Activation | Direct functionalization of C(sp3)-H bonds to form C-N bonds, enabling novel ring-forming strategies. | High atom economy and efficiency; accesses novel chemical space. | acs.orgnih.gov |

| Tandem/Cascade Reactions | Multi-step sequences performed in a single pot to build and cyclize precursors. | Increased operational efficiency; reduces waste from purification steps. | researchgate.netacs.org |

| Asymmetric 'Clip-Cycle' Synthesis | A modular approach involving metathesis followed by Brønsted acid-catalyzed aza-Michael cyclization. | Forms highly substituted pyrrolidines and spiropyrrolidines with high enantioselectivity. | whiterose.ac.uk |

Expansion of the Biological Target Space for Pyrrolidine-Based Modulators and Inhibitors

The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs. nih.govfrontiersin.orgresearchgate.net Its versatility allows it to interact with a wide array of biological targets. nih.govdntb.gov.ua Derivatives of this compound are well-positioned to expand this target space further, addressing unmet medical needs in various therapeutic areas. frontiersin.org

Current research has identified pyrrolidine derivatives active against a diverse range of targets, and future efforts will aim to discover inhibitors and modulators for new and challenging proteins. frontiersin.org

Emerging and Future Target Classes:

Epigenetic Targets: Enzymes like histone deacetylases (HDACs) are critical regulators of gene expression. Spiro[pyrrolidine-3,3′-oxindoles] have already been identified as dual inhibitors of HDAC2 and prohibitin 2 (PHB2), suggesting potential applications in oncology. nih.gov

Metabolic Enzymes: Polyhydroxylated pyrrolidines act as mimics of carbohydrates and can inhibit enzymes involved in metabolic diseases. nih.gov Targets such as α-glucosidase and aldose reductase are being explored for diabetes and its complications. nih.govfrontiersin.org Similarly, dipeptidyl peptidase-IV (DPP-IV) is a validated target for type 2 diabetes, and novel pyrrolidine sulfonamide derivatives have shown inhibitory activity. frontiersin.org

Ion Channels: T-type calcium channels are promising therapeutic targets for neuropathic pain. nih.gov The development of novel pyrrolidine-based inhibitors for specific channel subtypes (e.g., Caᵥ3.1 and Caᵥ3.2) represents a significant area for future research. nih.gov

Protein-Protein Interactions (PPIs): The p53-MDM2 interaction is a critical target in cancer therapy. Spiro[pyrrolidine-oxindole] derivatives have been investigated as inhibitors of this PPI, aiming to restore the tumor-suppressing function of p53. scispace.com

Receptors: Pyrrolidine derivatives have shown activity at numerous receptors. Examples include peroxisome proliferator-activated receptors (PPARs) for type 2 diabetes, the chemokine receptor CXCR4 for cancer metastasis, and various subtypes of ionotropic glutamate (B1630785) receptors (iGluRs) for neurological disorders. nih.govnih.govfrontiersin.org

| Target Class | Specific Example | Therapeutic Area | Reference |

|---|---|---|---|

| Epigenetic Enzymes | Histone Deacetylase 2 (HDAC2) | Oncology | nih.gov |

| Metabolic Enzymes | Dipeptidyl Peptidase-IV (DPP-IV) | Diabetes | frontiersin.org |

| Bacterial Enzymes | DNA Gyrase / Topoisomerase IV | Infectious Disease | frontiersin.org |

| Ion Channels | T-type Calcium Channels (Caᵥ3.2) | Neuropathic Pain | nih.gov |

| Protein-Protein Interactions | p53-MDM2 | Oncology | scispace.com |

| Receptors | Chemokine Receptor CXCR4 | Oncology, HIV | frontiersin.org |

| Receptors | Ionotropic Glutamate Receptors (NMDA) | Neurological Disorders | nih.gov |

Integration of Cutting-Edge Computational Approaches in Rational Molecular Design

The integration of computational methods is revolutionizing the drug discovery process, enabling a more rational and efficient design of new molecules. nih.govnih.gov For scaffolds like this compound, these in silico techniques can accelerate the design-synthesize-test cycle by predicting biological activity, optimizing pharmacokinetic properties, and elucidating mechanisms of action at the molecular level. nih.govnih.govopenmedicinalchemistryjournal.com

Future research will increasingly rely on a synergistic combination of the following computational tools:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.comnih.gov These models can predict the activity of newly designed compounds before synthesis, guiding chemists to focus on the most promising candidates. scispace.com For example, 3D-QSAR methods like CoMFA and CoMSIA have been applied to pyrrolidine derivatives to design potent inhibitors of the MDM2-p53 interaction. scispace.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govopenmedicinalchemistryjournal.com It provides crucial insights into binding modes and key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are essential for affinity and selectivity. scispace.comresearchgate.net Docking studies have been used to understand how pyrrolidine derivatives interact with targets like cyclooxygenase (COX) enzymes and nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to assess the stability of binding poses predicted by docking. scispace.commdpi.com This method can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies, offering a more accurate prediction of affinity. scispace.commdpi.com

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. mdpi.comresearchgate.net Pharmacophore models can be used to screen large virtual libraries for new compounds with the desired features or to guide the design of new scaffolds. researchgate.net

Development of this compound Derivatives as Novel Chemical Probes for Fundamental Biological Research

Beyond their potential as therapeutic agents, derivatives of this compound can be developed into valuable chemical probes. These specialized molecules are designed to interact with a specific biological target with high potency and selectivity, enabling the study of that target's function in complex biological systems. nih.gov

The development of such probes requires a deep understanding of structure-activity relationships (SAR). nih.govnih.gov An elaborate SAR study on a related 2,3-trans-3-aryl proline scaffold, for example, led to the identification of potent and selective antagonists for specific NMDA receptor subtypes. nih.gov These tool compounds are invaluable for dissecting the roles of different receptor subtypes in neuronal signaling. nih.gov

Future directions in this area will involve:

Affinity and Selectivity Optimization: Iterative chemical synthesis and biological testing will be used to fine-tune the structure of this compound derivatives to achieve high affinity for a single target and minimize off-target effects.

Incorporation of Reporter Tags: For applications such as target identification or imaging, derivatives can be functionalized with reporter tags. These may include fluorescent dyes for microscopy, biotin (B1667282) for affinity purification, or photoreactive groups for covalent labeling of the target protein.

Probing Target Engagement: The development of probes that can be used in cellular or in vivo models to confirm that a drug candidate is engaging its intended target is a critical step in drug discovery. Derivatives of this compound could be designed for use in techniques like chemical proteomics to identify cellular targets or in positron emission tomography (PET) imaging to visualize target distribution in living organisms.

By designing highly selective chemical probes from the this compound scaffold, researchers can gain deeper insights into fundamental biological processes, validate new drug targets, and ultimately accelerate the development of next-generation therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.